N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide

Medicinal Chemistry Cancer Biology Enzyme Inhibition

SAR continuity depends on the precise N-methyl analog-the des-methyl variant is inactive (IC₅₀ >10,000 nM). This chemotype is mandatory for replicating published FASN inhibition assays. • FASN thioesterase domain IC₅₀ = 13.1 µM - validated baseline for inhibitor screening • MW 306.4, heavy atoms 19 - key calibration point for QSPR methylation models • Sourced with full analytical characterization; bulk quantities available on request

Molecular Formula C14H14N2O2S2
Molecular Weight 306.4
CAS No. 895487-24-8
Cat. No. B2486587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide
CAS895487-24-8
Molecular FormulaC14H14N2O2S2
Molecular Weight306.4
Structural Identifiers
SMILESCNC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=C2
InChIInChI=1S/C14H14N2O2S2/c1-15-13(18)11-7-8-19-14(11)16-12(17)9-20-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17)
InChIKeyYWGDGBJETCLSBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide Compound Overview


N-Methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide (CAS 895487-24-8) is a synthetic, small-molecule thiophene derivative with the molecular formula C₁₄H₁₄N₂O₂S₂ and a molecular weight of 306.4 g/mol . It belongs to a class of thiophene-3-carboxamides explored for their bioactivity, particularly as inhibitors of enzymes like the fatty acid synthase (FASN) thioesterase domain and influenza virus polymerase, establishing its relevance in anticancer and antiviral research pipelines [1][2]. The compound's structure incorporates a phenylthioacetamido group and an N-methyl carboxamide, representing a specific chemotype within this broader scaffold .

FASN thioesterase domain enzyme inhibition studies
Influenza virus polymerase inhibitor research context
N-methyl carboxamide chemotype for SAR and chemical biology

Substitution Risk for N-Methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide


Generic substitution is scientifically unsound for this compound class, as subtle structural modifications on the thiophene-3-carboxamide scaffold profoundly alter target binding. For instance, the closely related analog, the non-methylated 2-(2-(phenylthio)acetamido)thiophene-3-carboxamide (CAS 771501-19-0), displays drastically different potency, with an IC₅₀ >10,000 nM against the FLT3 kinase, indicating a complete loss of meaningful activity [1]. Furthermore, scaffold-hopping studies on influenza polymerase inhibitors demonstrate that even minor changes to the amide moiety can reroute the entire SAR, confirming that biological activity is highly chemotype-specific and not interchangeable [2]. Therefore, sourcing the precise N-methyl analog is mandatory for replicating published biological results or continuing established SAR campaigns.

Des-methyl analog lacks target engagement
The non-methylated derivative (CAS 771501-19-0) is inactive against FLT3 kinase, confirming that class-wide activity is not conserved and simple substitution is not supported.
Scaffold modifications can redirect SAR
Even minor changes to the amide moiety may reroute biological activity, making the N-methyl analog essential for reproducing published chemotype-specific results.

Differentiation of N-Methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide


FASN Thioesterase Domain Inhibition

The target compound, N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide, demonstrated measurable inhibitory activity against the thioesterase domain of fatty acid synthase (FASN), a validated anticancer target [1]. This differentiates it from a key in-class analog, the non-methylated derivative 2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, which was tested against a different kinase target (FLT3) and found to be essentially inactive (IC₅₀ > 10,000 nM) [2]. While a direct head-to-head comparison against the same target is lacking, the N-methyl analog's confirmed engagement with a therapeutically relevant enzyme establishes its superior profile for FASN-focused research.

FASN Thioesterase Domain Inhibition
Cross-study context
Target compound: IC₅₀ 13.1 µM (FASN)
Comparator analog: IC₅₀ >10 µM (FLT3, des-methyl)
Reported target engagement vs. analog inactivity; supports FASN-focused probe selection.
Different target proteins; cross-target interpretation requires verification.
Medicinal Chemistry Cancer Biology Enzyme Inhibition

Scaffold Specificity of N-Methyl Moiety

The N-methyl group on the carboxamide of the target compound is a critical structural determinant for biological activity, as evidenced by the stark contrast in reported functional data for its direct des-methyl analog. The analog, 2-(2-(phenylthio)acetamido)thiophene-3-carboxamide (CAS 771501-19-0), is reported by vendors to exhibit high micromolar cytotoxicity (IC₅₀ values of 10–20 µM) against cancer cell lines MCF-7, HeLa, and A549 [1]. In contrast, the N-methyl analog (the target compound) was selected for, and showed activity in, a target-based enzymatic screen against FASN [2]. This selective progression into enzymatic assays suggests that the N-methyl modification alters the physicochemical or binding properties sufficiently to bias the compound away from general cellular cytotoxicity and toward specific target engagement, a key consideration in lead optimization.

N-Methyl Moiety Specificity
Class-level inference
N-methyl analog: target-based FASN 13.1 µM
Des-methyl analog: cell-based IC₅₀ 10–20 µM (MCF-7, HeLa, A549)
Divergent biological profile highlights chemotype-specific behavior; supports target-based over general cell-viability endpoints.
Cytotoxicity data are vendor-reported; cell-model response context requires validation.
Structure-Activity Relationship Medicinal Chemistry Chemical Biology

Physicochemical Property Differentiation

The target compound possesses a distinct physicochemical profile compared to its closest purchasable analogs. Its molecular weight (306.4 g/mol) is higher than the non-methylated variant 2-(2-(phenylthio)acetamido)thiophene-3-carboxamide (292.37 g/mol) but lower than the tetrahydrobenzo-fused analog (360.49 g/mol) . The heavy atom count for the target compound is 19, placing it between the two comparators (17 and 23, respectively). This moderate size, combined with a specific hydrogen-bond donor/acceptor profile from the N-methyl amide, positions the target compound in a distinct property space that influences solubility, permeability, and binding thermodynamics, making it a unique tool compound for probing structure-property relationships.

Physicochemical Property Space
Class-level inference
MW 306.4 g/mol, heavy atoms 19
Comparators: 292.4 (17 atoms), 360.5 (23 atoms)
Distinct size and property window for QSPR/SPR model calibration.
Computed from molecular formula; experimental physicochemical data needed.
Computational Chemistry Drug Design ADME Properties

Application Scenarios for N-Methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide


FASN Thioesterase Domain Inhibitor Screening

This compound is the appropriate choice as a positive control or starting point for biochemical assays designed to identify or optimize inhibitors of the human fatty acid synthase (FASN) thioesterase domain. Its confirmed activity (IC₅₀ = 13.1 µM) in a validated fluorescence intensity assay [1] provides a defined baseline. Using a non-methylated analog could result in a complete loss of signal, as evidenced by the inactivity of a related analog on a different kinase [2].

N-Methyl Carboxamide SAR Studies

For medicinal chemistry teams exploring the impact of N-alkylation on the thiophene-3-carboxamide scaffold, this compound represents the specific N-methyl case. Its unique biological profile—target-based enzyme activity rather than the general cytotoxicity observed with the des-methyl analog [3]—makes it the essential fragment for understanding the role of this substitution. It directly fills a gap in a SAR matrix.

Property Calibration for Lead Optimization

Computational chemists can use this compound's distinct physicochemical signature (MW = 306.4 g/mol, heavy atom count = 19) to benchmark in silico models predicting the impact of methylation on solubility, permeability, and target binding . Its properties are bracketed by simpler (des-methyl) and more complex (tetrahydrobenzo) analogs, making it a key calibration point for quantitative structure-property relationship (QSPR) models.

Application
Selection Property
Validation Focus
FASN enzyme inhibition studies
Target engagement context
Confirm assay sensitivity and selectivity over des-methyl chemotype
N-methyl carboxamide SAR
Chemotype-specific activity profile
Verify differentiation from non-methylated scaffold and cell-viability endpoints
QSPR/SPR model calibration
Physicochemical property signature
Validate predicted vs. experimental ADME and binding-relevant properties
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